molecular formula C10H13NO6S B12683179 3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid CAS No. 79817-53-1

3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid

Cat. No.: B12683179
CAS No.: 79817-53-1
M. Wt: 275.28 g/mol
InChI Key: USOXFCZQOCMJEH-UHFFFAOYSA-N
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Description

3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid is an organosulfur compound characterized by a propanesulphonic acid backbone linked to a 4-methyl-2-nitrophenoxy group. The sodium salt of this compound, sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate (EC 279-282-4), is commercially significant, with detailed market consumption data tracked globally . The nitro (-NO₂) and methyl (-CH₃) substituents on the aromatic ring influence its electronic properties, solubility, and reactivity.

Properties

CAS No.

79817-53-1

Molecular Formula

C10H13NO6S

Molecular Weight

275.28 g/mol

IUPAC Name

3-(4-methyl-2-nitrophenoxy)propane-1-sulfonic acid

InChI

InChI=1S/C10H13NO6S/c1-8-3-4-10(9(7-8)11(12)13)17-5-2-6-18(14,15)16/h3-4,7H,2,5-6H2,1H3,(H,14,15,16)

InChI Key

USOXFCZQOCMJEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCCS(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid typically involves the nitration of 4-methylphenol followed by etherification with 3-chloropropanesulfonic acid. The reaction conditions often require the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in biochemical assays and as a probe to study enzyme activities.

    Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is employed in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments, facilitating its use in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid with structurally or functionally related sulfonic acid derivatives:

Compound Name Substituents/Functional Groups Key Properties Applications References
3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid 4-Methyl-2-nitrophenoxy, sulphonic acid - Nitro group enhances electrophilicity; methyl improves lipophilicity.
- High water solubility (as sodium salt).
Industrial synthesis, specialty chemicals
MOPS (3-(N-Morpholino)propanesulfonic acid) N-Morpholino, sulphonic acid - pKa: 7.2; buffering range: 6.5–7.7.
- Low temperature sensitivity (−0.015 ∆pKa/°C).
Biological buffers, cell culture media
CAPS (3-(Cyclohexylamino)propanesulfonic acid) Cyclohexylamino, sulphonic acid - pKa: 10.4; buffering range: 9.7–11.1.
- Suitable for high-pH enzymatic reactions.
Alkaline buffer for biochemical assays
3-((4-Hydroxyphenyl)amino)propanesulphonic acid 4-Hydroxyphenylamino, sulphonic acid - Phenolic hydroxyl group introduces acidity.
- Potential antioxidant properties.
Pharmaceutical research (unconfirmed)
HEPES (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid) Hydroxyethyl-piperazine, sulphonic acid - pKa: 7.55; buffering range: 6.8–8.2.
- Minimal metal ion interference.
Cell biology, protein studies

Key Structural and Functional Differences:

Substituent Effects: The nitro group in 3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid is strongly electron-withdrawing, increasing the acidity of the sulphonic acid group compared to morpholino (MOPS) or cyclohexylamino (CAPS) substituents. This enhances its reactivity in electrophilic substitution or nucleophilic displacement reactions. Methyl groups (e.g., in the target compound) improve lipid solubility, whereas hydrophilic substituents like morpholino (MOPS) or hydroxyethyl-piperazine (HEPES) enhance water solubility and buffering capacity .

Its nitro group likely destabilizes the conjugate base, making it unsuitable for pH regulation.

Industrial vs. Biological Use :

  • The sodium salt of the target compound is tracked for industrial consumption , suggesting roles in large-scale synthesis . In contrast, MOPS and CAPS are niche biochemical tools with well-defined roles in research .

Biological Activity

3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid is a sulfonic acid derivative that has garnered interest due to its potential biological activities. This compound, characterized by its nitro and sulfonic acid functional groups, may exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and possibly antineoplastic properties. The biological activity of nitro compounds is often attributed to their ability to participate in redox reactions, leading to cellular toxicity in various organisms, including bacteria and potentially human cells.

Chemical Structure

The structural formula of 3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid can be represented as follows:

C10H13NO5S\text{C}_10\text{H}_{13}\text{N}\text{O}_5\text{S}

This structure includes:

  • A nitro group (NO2-NO_2) that can influence the compound’s reactivity and biological interactions.
  • A sulfonic acid group (SO3H-SO_3H) which enhances solubility in water and may affect the compound's pharmacokinetics.

Antimicrobial Activity

Research indicates that nitro compounds generally exhibit significant antimicrobial properties. For instance, nitro groups are known to induce oxidative stress in microbial cells, leading to cell death. A review highlighted that nitro compounds can effectively combat pathogens such as Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis due to their ability to disrupt cellular functions through redox reactions .

Pathogen Activity Mechanism
H. pyloriAntimicrobialRedox-induced cell death
P. aeruginosaAntimicrobialOxidative stress leading to cell lysis
M. tuberculosisAntimicrobialDisruption of metabolic pathways

Anti-inflammatory Properties

The sulfonic acid moiety in 3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid may contribute to anti-inflammatory effects. Compounds with similar structures have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and chemokines . This activity is particularly relevant in chronic inflammatory diseases where modulation of the immune response is crucial.

Cytotoxicity Studies

Cytotoxicity assessments are vital for understanding the safety profile of any bioactive compound. In vitro studies have demonstrated that certain nitro compounds can induce cytotoxic effects in human cell lines, raising concerns about their therapeutic index . The specific cytotoxicity of 3-(4-Methyl-2-nitrophenoxy)propanesulphonic acid requires further investigation, particularly regarding its effects on normal versus cancerous cells.

Case Studies

  • Study on Nitro Compounds : A comprehensive study on various nitro compounds revealed that those with similar structures exhibited potent antimicrobial activity against a range of pathogens. The study emphasized the need for further exploration into the structure-activity relationship (SAR) of these compounds .
  • Cytotoxicity in Cancer Research : Research involving nitro-substituted phenolic compounds showed promising results in selectively inducing apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

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